molecular formula C10H16NO4- B558224 Boc-L-proline CAS No. 15761-39-4

Boc-L-proline

Cat. No. B558224
CAS RN: 15761-39-4
M. Wt: 214.24 g/mol
InChI Key: ZQEBQGAAWMOMAI-ZETCQYMHSA-N
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Description

Boc-L-proline, also known as N-Boc-L-proline, is a synthetic intermediate . It has been used in the synthesis of enantioselective catalysts for aldol reactions and hepatitis C virus (HCV) NS5A inhibitors . It is also used to prepare daclatasvir, which inhibits the hepatitis C virus (HCV) non-structural 5A (NS5A) protein .


Synthesis Analysis

The synthesis of Boc-L-proline involves mixing L-proline with an aqueous solution of sodium hydroxide or sodium carbonate, followed by the addition of (Boc)2O in batches . Another method involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent .


Molecular Structure Analysis

Boc-L-proline has a molecular formula of C10H17NO4 and a molecular weight of 215.25 . It contains a total of 32 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .


Chemical Reactions Analysis

Boc-L-proline is used as an intermediate in organic synthesis . It has been used in the synthesis of enantioselective catalysts for aldol reactions and hepatitis C virus (HCV) NS5A inhibitors .


Physical And Chemical Properties Analysis

Boc-L-proline appears as a colorless crystalline substance . It has a melting point of 133-135 °C and a boiling point of 355.52°C .

Scientific Research Applications

  • Boc-L-proline serves as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, expanding its utility in asymmetric catalysis, with good yields and enantioselectivities (up to 77% ee) (Zhou et al., 2004).

  • It facilitates the practical synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline methyl ester, usable in classical peptide synthesis (Demange et al., 1998).

  • Boc-α-methyl-L-proline is used to study cis-trans peptide-bond isomerization in α-methylproline derivatives, further illuminating the conformationally constraining properties of α-methyl-L-proline (Torbeev et al., 2012).

  • It enables the synthesis of well-defined homo- and copolymers of L-proline, overcoming challenges in purity and polymerization efficiency (Gkikas et al., 2011).

  • Boc-L-Pro-L-Ile-L-Pro-OH tripeptide unit is used in the total synthesis of proline-rich cyclopolypeptide stylisin 2, exhibiting potent antimicrobial activity (Dahiya & Gautam, 2010).

  • Boc-L-Proline functionalized superparamagnetic iron oxide nanoparticles are developed as enantioselective organocatalysts (Nehlig et al., 2013).

  • Boc-protected compounds are transformed into Fmoc-equivalents in high yields for various applications (Hanson et al., 2011).

Future Directions

Boc-L-proline is mainly used in peptide synthesis and is important in the application of multi-medicament and biotechnology . The method for preparing Boc-L-proline is low in cost, simple and convenient, safe to operate, small in pollution, and high in yield, making it easy to achieve industrial production .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEBQGAAWMOMAI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884847
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-proline

CAS RN

15761-39-4
Record name BOC-L-Proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15761-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.211
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
J Qiu, P Wang, S Hu, H He, H Huang… - Journal of Chemical & …, 2021 - ACS Publications
… (16) Boc-L-proline is usually produced by a complex … for the raw material of Boc-L-proline to meet the requirement of … the solubility data of Boc-L-proline systematically and investigated …
Number of citations: 6 pubs.acs.org
MV Höfler, W Limprasart, L Rösler… - The Journal of …, 2023 - ACS Publications
An efficient approach employing 4-dimethylaminopyridine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as the coupling reagent is presented, which enables the …
Number of citations: 1 pubs.acs.org
S Dhanasekaran, VK Kannaujiya… - The Journal of …, 2019 - ACS Publications
An efficient route to enantioenriched propargylamines via a three-component alkynylation reaction using cooperative catalysis with a Cu I - i PrpyboxdiPh complex and N-Boc-(l)-proline …
Number of citations: 13 pubs.acs.org
P Huy, HG Schmalz - Synthesis, 2011 - thieme-connect.com
… Having succeeded in preparing a series of N-Boc-l-proline derivatives, we next investigated the possibility of also employing chloroformates [PG-Cl; PG = benzyloxycarbonyl (Cbz), …
Number of citations: 14 www.thieme-connect.com
PE Reed, JA Katzenellenbogen - The Journal of Organic …, 1991 - ACS Publications
… Reduction of Boc-L-proline to Boc-L-prolinol (4) with borane methyl sulfide complex was … The NMR of the Mosher ester was identical with the Mosher ester derivedfrom Boc-Lproline …
Number of citations: 56 pubs.acs.org
Y Zhou, R Wang, Z Xu, W Yan, L Liu, Y Gao… - Tetrahedron: Asymmetry, 2004 - Elsevier
… Boc-l-proline… Boc-l-proline to promote the reaction. The results showed that this change resulted in a surprising jump in the enantioselectivity. Interestingly, when the salt of Boc-l-proline …
Number of citations: 46 www.sciencedirect.com
M Gkikas, H Iatrou, NS Thomaidis… - …, 2011 - ACS Publications
l-Proline is the only, out of 20 essential, amino acid that contains a cyclized substituted α-amino group (is formally an imino acid), which restricts its conformational shape. The synthesis …
Number of citations: 40 pubs.acs.org
M Manning, JWM Baxter, TC Wuu… - Journal of Medicinal …, 1971 - ACS Publications
… of (4-threonine )oxytocin,4 except that BOC-L-proline w'as … ]oxytocin4 except that BOC-L-isoleucine and BOC-L-proline were … used in the first incorporation step and BOC-L-proline was …
Number of citations: 6 pubs.acs.org
M Fantacuzzi, L Giampietro… - Current Bioactive …, 2016 - ingentaconnect.com
… In the procedure proposed by Pegurier et al., N-Boc-Lproline was reacted with benzyl bromide in the presence of potassium carbonate to form the corresponding benzyl ester. The …
Number of citations: 0 www.ingentaconnect.com
A Šilhánková, K Šindelář, K Dobrovský… - Collection of …, 1996 - cccc.uochb.cas.cz
… A similar sequence starting from the same activated BOC-L-proline ester and 4-(4fluorobenzoyl)piperidine13 was complicated by the simultaneously proceeding substitution reaction …
Number of citations: 1 cccc.uochb.cas.cz

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